![molecular formula C15H19NO3 B14535025 1,3-Dimethyl-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione CAS No. 62582-37-0](/img/structure/B14535025.png)
1,3-Dimethyl-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a dicarboxylic acid derivative can lead to the formation of the pyrrolidine-2,5-dione core .
Industrial Production Methods
Industrial production methods often involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of catalytic processes, high-yield reactions, and efficient purification techniques to ensure the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1,3-Dimethyl-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrrolidine ring and its substituents can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine core but lacks the phenyl and isopropyl groups.
Pyrrolizines: Contain a fused pyrrolidine ring system with different substituents.
Uniqueness
1,3-Dimethyl-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrolidine ring with the phenyl and isopropyl groups makes it a valuable compound for various applications .
Properties
CAS No. |
62582-37-0 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1,3-dimethyl-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H19NO3/c1-10(2)19-12-7-5-11(6-8-12)15(3)9-13(17)16(4)14(15)18/h5-8,10H,9H2,1-4H3 |
InChI Key |
NXYZLOMAQWMUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2(CC(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-diphenyl-](/img/structure/B14534942.png)
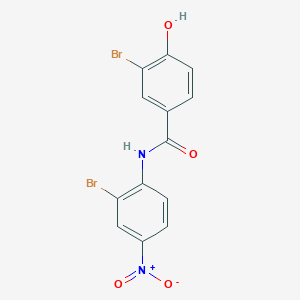
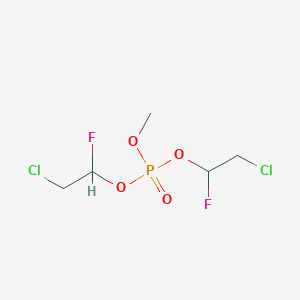
![1-[6-(Methylsulfanyl)-2,3-dihydro-1H-inden-5-yl]ethan-1-one](/img/structure/B14534959.png)
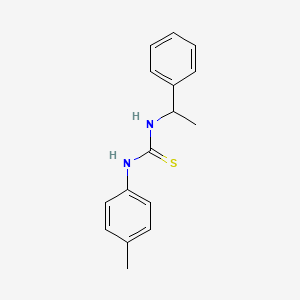
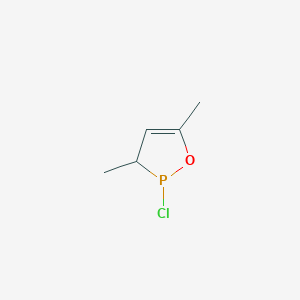
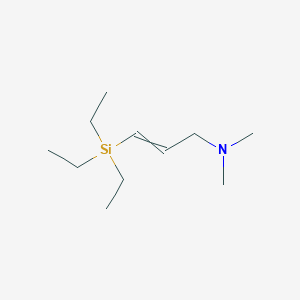
acetic acid](/img/structure/B14534985.png)
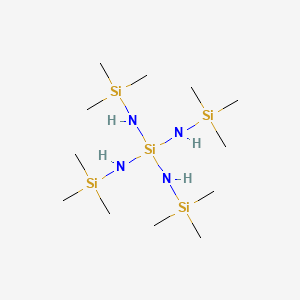
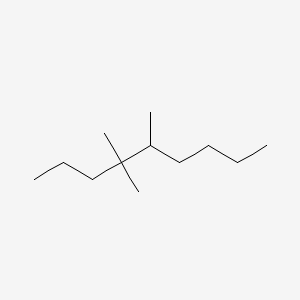
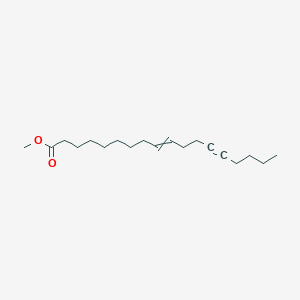
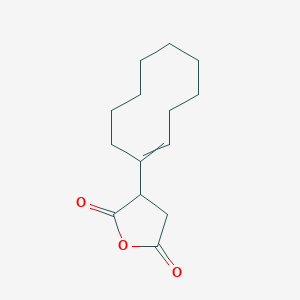
![4-Butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B14535012.png)
![1-[(4,7-Dihydrothieno[2,3-c]pyridin-6(5H)-yl)methyl]naphthalen-2-ol](/img/structure/B14535022.png)
